Product packaging for DL-4662 (hydrochloride)(Cat. No.:)

DL-4662 (hydrochloride)

Cat. No.: B1164671
M. Wt: 301.8
InChI Key: CRMDWFYFEYCCLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-4662 is a 3,4-dimethoxy derivative of the substituted cathinones: pentedrone and α-pyrrolidinopentiophenone. It also features an ethylamine in place of the amino group that is typically attached to the alpha carbon of pentedrone. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research purposes.

Properties

Molecular Formula

C15H23NO3 · HCl

Molecular Weight

301.8

InChI

InChI=1S/C15H23NO3.ClH/c1-5-7-12(16-6-2)15(17)11-8-9-13(18-3)14(10-11)19-4;/h8-10,12,16H,5-7H2,1-4H3;1H

InChI Key

CRMDWFYFEYCCLP-UHFFFAOYSA-N

SMILES

COC1=C(OC)C=CC(C(C(CCC)NCC)=O)=C1.Cl

Synonyms

1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one, monohydrochloride

Origin of Product

United States

Aromatic Ring Modifications:the 3,4 Dimethoxy Substitution on the Phenyl Ring of Dl 4662 is a Significant Feature. Sar Studies on Other Cathinones Have Shown That the Nature and Position of Substituents on the Aromatic Ring Can Dramatically Alter a Compound S Potency and Selectivity for Dat, Sert, and Net.

Strategy: Synthesize analogs where the 3,4-dimethoxy groups are replaced with other substituents, such as:

A 3,4-methylenedioxy group, to mimic compounds like methylone or MDPV. nih.gov

Single methoxy (B1213986) groups at different positions (e.g., 2-methoxy, 3-methoxy, 4-methoxy).

Halogen atoms (e.g., fluorine, chlorine) at various positions, as seen in compounds like 4-fluoromethcathinone (flephedrone).

Alkyl groups (e.g., a 4-methyl group as in mephedrone).

Rationale: These modifications probe the electronic and steric requirements of the binding pocket on the monoamine transporters. For example, bulky para-substituents on the phenyl ring have been shown to shift the selectivity of some cathinones towards SERT.

Alpha Alkyl Chain Elongation and Branching:the Length of the Alkyl Chain at the Alpha Position is a Critical Determinant of Activity for Many Cathinone Derivatives.

Strategy: Synthesize a homologous series of DL-4662 analogs by systematically varying the length of the alpha-alkyl chain (e.g., from ethyl to hexyl).

Rationale: Studies on other cathinones have demonstrated an "inverted U-shaped" relationship between the alpha-alkyl chain length and potency at DAT, with activity increasing up to a certain chain length and then decreasing. ub.edu Investigating this for the DL-4662 scaffold would determine the optimal chain length for its specific substitution pattern.

N Alkyl Group Variation:the Substituent on the Nitrogen Atom Significantly Influences the Pharmacological Profile of Cathinones.

Interaction with Monoamine Transporters

Research into the specific interactions of DL-4662 (hydrochloride) with monoamine transporters is currently limited. While its classification as a synthetic cathinone suggests activity at these sites, detailed empirical data from modulation research are not available in the reviewed literature.

Dopamine Transporter (DAT) Modulation Research

Specific studies detailing the modulatory effects of DL-4662 on the dopamine transporter (DAT) are not presently available.

Noradrenaline Transporter (NAT) Modulation Research

There is no specific research available on the modulation of the noradrenaline transporter (NAT) by DL-4662.

Serotonin (B10506) Transporter (SERT) Modulation Research

Specific research on the interaction between DL-4662 and the serotonin transporter (SERT) has not been identified.

Functional Consequences of Monoamine Transporter Interactions

The functional outcomes of DL-4662's presumed interactions with monoamine transporters in cellular models have not been specifically documented in the available scientific literature.

Inhibition of Monoamine Reuptake Mechanisms in Cellular Models

No studies were found that specifically investigate the inhibition of monoamine reuptake mechanisms by DL-4662 in cellular models.

Promotion of Monoamine Release in Cellular Models

There is no available research detailing the promotion of monoamine release by DL-4662 in cellular models.

Enantioselective Pharmacodynamics in Preclinical Systems

DL-4662, with the chemical name 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one, is a chiral compound, meaning it exists as two non-superimposable mirror images, or enantiomers. The racemic mixture of this substance has been identified as a novel psychoactive substance. researchgate.net Understanding the distinct pharmacological properties of each enantiomer is crucial for a comprehensive assessment of its mechanism of action and potential physiological effects.

Chiral Resolution Techniques for DL-4662 (hydrochloride) Enantiomers

The separation of the racemic mixture of DL-4662 into its individual enantiomers is a prerequisite for studying their differential pharmacodynamics. Research has demonstrated the successful chiral resolution of DL-4662, confirming that the compound is typically available and sold as a racemate, a one-to-one mixture of its two enantiomers. researchgate.net

To achieve this separation, researchers have employed established analytical techniques. These methods are designed to differentiate between the two enantiomers based on their three-dimensional structure. The primary techniques utilized for the enantioseparation of DL-4662 are:

Gas Chromatography with Mass Spectrometry (GC-MS): This technique separates the enantiomers in the gas phase based on their differential interaction with a chiral stationary phase within the chromatography column. The mass spectrometer then serves as a detector to identify and quantify the separated enantiomers.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): In this method, the separation occurs in the liquid phase. The racemic mixture is passed through a column containing a chiral stationary phase, leading to different retention times for each enantiomer. A UV detector is then used to monitor the elution of the separated enantiomers. researchgate.net

The successful application of these chiral separation methods has enabled the isolation of the individual enantiomers of DL-4662, paving the way for their independent pharmacological evaluation. researchgate.net

Differential Potency of Enantiomers in Cellular Assays

Currently, there is a notable absence of publicly available scientific literature detailing the differential potency of the individual enantiomers of DL-4662 in cellular assays. Product information from suppliers of this compound for research purposes explicitly states that its physiological and toxicological properties have not been evaluated. caymanchem.combertin-bioreagent.com This indicates that comprehensive studies to determine how each enantiomer interacts with cellular systems and to what degree they elicit a biological response have not been published.

Stereospecific Interactions with Molecular Targets

Similar to the lack of data on differential potency, there is no available information on the stereospecific interactions of DL-4662 enantiomers with their molecular targets. As a derivative of substituted cathinones, it is hypothesized that DL-4662 may interact with monoamine transporters, such as those for dopamine, norepinephrine (B1679862), and serotonin. However, without experimental data, the specific molecular targets of DL-4662 and, more importantly, whether its enantiomers interact with these targets in a stereospecific manner, remain speculative.

Stereospecificity is a common phenomenon in pharmacology, where one enantiomer of a chiral drug fits more precisely into the binding site of a biological target, leading to a stronger or different type of interaction compared to its mirror image. Investigating these interactions would require techniques such as radioligand binding assays with the separated enantiomers against a panel of receptors and transporters, as well as molecular modeling studies to visualize the binding orientation of each enantiomer within the target's active site. The absence of such studies for DL-4662 limits the current understanding of its molecular mechanism of action at the enantiomeric level.

Preclinical Pharmacological Investigations of Dl 4662 Hydrochloride

In Vitro Functional Assays and Cellular Studies

Cell-Based Monoamine Uptake Inhibition Assays

No data were found regarding the effects of DL-4662 (hydrochloride) on the uptake of monoamine neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), or dopamine (B1211576) in cell-based assays. Monoamine reuptake inhibitors are a class of drugs that function by blocking the respective monoamine transporters, leading to increased neurotransmitter concentrations in the synapse. wikipedia.orgmdpi.com Assays to determine the inhibition constants (Kᵢ values) are commonly used to characterize the potency of compounds at these transporters. nih.gov

Receptor Binding and Affinity Studies in Cellular Models

There is no available information on the binding affinity of DL-4662 (hydrochloride) for any specific receptors in cellular models.

Evaluation of Neurotransmitter Release in Synaptosomal Preparations

No studies were identified that investigated the effect of DL-4662 (hydrochloride) on neurotransmitter release from synaptosomes. Synaptosomes, which are isolated nerve terminals, are frequently used to study the mechanisms of neurotransmitter release. nih.govnih.gov

Permeability Studies in In Vitro Cellular Models (e.g., Caco-2 Cells)

Information on the permeability of DL-4662 (hydrochloride) as determined by in vitro cellular models like the Caco-2 cell line is not available. The Caco-2 cell monolayer is a widely utilized model to predict the intestinal permeability of drug candidates. nih.govnih.govspringernature.com

In Vivo Behavioral and Pharmacological Models

Electrophysiological Studies in Animal Models

No data from electrophysiological studies in animal models for DL-4662 (hydrochloride) could be located. Such studies are crucial for understanding the effects of a compound on the electrical properties of cells, particularly in the heart and brain, and are often conducted in various animal models. nih.govnih.gov

Investigation of Central Nervous System Effects in Animal Models (e.g., Intracranial Self-Stimulation if applicable to cathinones generally)

There is currently no publicly available scientific literature detailing preclinical investigations into the specific effects of DL-4662 (hydrochloride) on the central nervous system (CNS) in animal models. Standard preclinical assessments for synthetic cathinones often involve evaluating their impact on locomotor activity, stereotyped behaviors, and their potential for reward and reinforcement, frequently studied using paradigms such as intracranial self-stimulation (ICSS). However, no such studies have been published for DL-4662.

ICSS is a widely utilized behavioral model to assess the rewarding properties of substances. In this paradigm, animals are trained to perform an operant response (e.g., pressing a lever) to receive brief electrical stimulation in specific brain regions associated with reward, such as the medial forebrain bundle. Drugs with abuse potential, including many synthetic cathinones, typically enhance the rewarding effects of this stimulation, leading to an increase in self-stimulation behavior. The absence of any published research on DL-4662 in this or similar models means its potential for reward and reinforcement remains uncharacterized within the peer-reviewed scientific domain.

Comparative Studies with Other Synthetic Cathinones in Preclinical Species

A review of the scientific literature reveals a lack of comparative preclinical studies involving DL-4662 (hydrochloride) and other synthetic cathinones. While numerous studies have compared the pharmacological effects of various cathinone (B1664624) derivatives to understand structure-activity relationships, DL-4662 has not been included in these published investigations. Such comparative studies are crucial for determining the relative potency and efficacy of new analogs in producing stimulant, rewarding, and other behavioral effects. Without this data, the pharmacological profile of DL-4662 relative to other well-characterized synthetic cathinones like mephedrone, methylone, or MDPV cannot be established.

Pharmacokinetic Profiling in Preclinical Animal Models

Comprehensive pharmacokinetic data for DL-4662 (hydrochloride) in preclinical animal models is not available in the published scientific literature. The following subsections outline the standard parameters that would be investigated in such a profile, though no specific data for DL-4662 has been reported.

Absorption and Distribution Dynamics in Animal Systems

There are no published studies detailing the absorption and distribution dynamics of DL-4662 (hydrochloride) in any preclinical animal species. Research in this area would typically involve administering the compound to animals (e.g., rats, mice) and subsequently measuring its concentration in plasma and various tissues over time. This would provide critical information on its bioavailability via different routes of administration and its ability to penetrate tissues, including the brain.

Metabolic Pathways and Metabolite Identification in Preclinical Species

The metabolic fate of DL-4662 (hydrochloride) in preclinical species has not been elucidated in any published research. In vitro studies using liver microsomes or hepatocytes, as well as in vivo studies analyzing biological samples (e.g., urine, blood), are standard methods for identifying the metabolic pathways of new psychoactive substances. For other synthetic cathinones, common metabolic routes include N-dealkylation, reduction of the beta-keto group, and hydroxylation of the aromatic ring. However, the specific metabolites of DL-4662 and the enzymes responsible for its biotransformation are currently unknown.

Excretion Patterns in Animal Models

No studies have been published that describe the excretion patterns of DL-4662 (hydrochloride) in animal models. Such investigations would determine the primary routes and rate of elimination of the parent compound and its metabolites from the body, typically through the analysis of urine and feces. This information is essential for understanding the compound's duration of action and potential for accumulation in the body.

Structure Activity Relationships Sar and Analog Design for Dl 4662 Hydrochloride

Identification of Key Pharmacophoric Elements Influencing Target Interaction

The interaction of DL-4662 and related cathinones with the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT) is governed by several key pharmacophoric elements. These structural features are critical for binding affinity and functional activity as either reuptake inhibitors or releasing agents.

The pyrrolidine (B122466) ring is a crucial component for high affinity at the dopamine transporter. Studies on α-pyrrolidinophenones have demonstrated that this tertiary amine is a key feature for potent DAT inhibition. The nitrogen atom within this ring is believed to form a critical salt bridge with a conserved aspartate residue (Asp79 in human DAT) in the transporter's binding pocket.

The α-alkyl chain , in the case of DL-4662 a propyl group leading to a pentyl backbone, significantly influences potency at DAT. Research on a series of α-pyrrolidinophenones has shown that increasing the length of this alkyl chain from a methyl to a propyl or butyl group generally increases DAT inhibitory potency. This suggests that the lipophilicity and steric bulk of this chain contribute to favorable interactions within a hydrophobic pocket of the transporter.

The β-ketone group is a defining feature of the cathinone (B1664624) class. While essential for the general cathinone scaffold, its modification can drastically alter activity.

The aromatic ring and its substitution pattern are critical determinants of selectivity between DAT and SERT. For DL-4662, the presence of 3,4-dimethoxy substituents on the phenyl ring is of particular interest. While α-PVP, the unsubstituted parent compound, is a potent and selective DAT inhibitor, substitutions on the phenyl ring can modulate its interaction with both DAT and SERT. Generally, the addition of substituents to the phenyl ring of α-pyrrolidinophenones tends to decrease DAT affinity to some extent while potentially increasing SERT affinity, thereby reducing the DAT/SERT selectivity ratio.

Design and Synthesis of Structurally Modified DL-4662 (hydrochloride) Analogs

The design and synthesis of analogs of DL-4662 would logically follow the established SAR principles for the broader cathinone class. Synthetic strategies typically involve the α-bromination of a substituted valerophenone (B195941) followed by a reaction with pyrrolidine. For DL-4662 analogs, this would start with 3,4-dimethoxyvalerophenone.

To probe the SAR of DL-4662, several modifications could be envisioned:

Alteration of the Phenyl Ring Substituents: The methoxy (B1213986) groups at the 3 and 4 positions could be moved to other positions (e.g., 2,5-dimethoxy), replaced with other substituents of varying size and electronic properties (e.g., methyl, halogen, trifluoromethyl), or replaced with a methylenedioxy ring to create an analog of MDPV.

Modification of the α-Alkyl Chain: The propyl group could be shortened (to create ethyl or methyl analogs) or lengthened (to create butyl or pentyl analogs) to investigate the optimal chain length for DAT and SERT activity in the presence of the 3,4-dimethoxy substitution.

Modification of the Pyrrolidine Ring: The pyrrolidine ring could be expanded (e.g., to a piperidine (B6355638) ring) or contracted, or replaced with other cyclic or acyclic amine moieties to assess the importance of this specific ring structure for activity.

Correlation of Structural Modifications with Functional Outcomes (e.g., DAT vs. SERT Selectivity)

The functional outcomes of structural modifications to α-pyrrolidinophenones are typically assessed by their in vitro potency to inhibit dopamine and serotonin uptake in cells expressing the respective transporters. The ratio of these potencies (DAT IC50 / SERT IC50) provides a measure of selectivity.

For the α-pyrrolidinophenone class, a clear trend has been established where the unsubstituted α-PVP is a highly potent and selective DAT inhibitor with weak activity at SERT. As the α-alkyl chain is extended from α-PPP (ethyl) to α-PVP (propyl) and α-PHP (butyl), DAT affinity generally increases.

Below is a data table illustrating the general SAR trends for DAT and SERT inhibition in the α-pyrrolidinophenone series, which provides a framework for predicting the effects of modifications to DL-4662.

Compoundα-Alkyl Chain LengthPhenyl SubstitutionDAT IC50 (nM)SERT IC50 (nM)DAT/SERT Selectivity Ratio
α-PPP EthylUnsubstituted~129>10,000>77
α-PVP PropylUnsubstituted~22~5,400~245
α-PHP ButylUnsubstituted~16>10,000>625
MDPV Propyl3,4-Methylenedioxy~4~3,354~838

Note: The data in this table is compiled from various sources on α-pyrrolidinophenone analogs to illustrate general SAR trends and may not be directly comparable across different studies. Specific data for DL-4662 is limited.

Computational Chemistry and Molecular Modeling Approaches in SAR Studies

Computational chemistry and molecular modeling are invaluable tools for elucidating the SAR of cathinone derivatives at a molecular level. Docking studies, for instance, can predict the binding poses of ligands like DL-4662 within the active sites of DAT and SERT.

These models have shown that the protonated nitrogen of the pyrrolidine ring forms a key ionic interaction with the conserved aspartate residue in the S1 binding pocket of DAT. The aromatic ring and the α-alkyl chain are positioned in adjacent hydrophobic pockets.

Molecular modeling can help explain the observed selectivity. For example, the binding pockets of DAT and SERT have subtle differences in their amino acid composition and conformation. These differences can lead to steric clashes or more favorable interactions for specific analogs. For instance, computational studies have been used to investigate why certain substitutions on the phenyl ring are better tolerated by SERT than DAT.

For DL-4662, molecular modeling could be employed to:

Predict its binding orientation in both DAT and SERT.

Analyze the interactions of the 3,4-dimethoxy groups with specific residues in the transporter binding sites.

Hypothesize why these substitutions might alter potency and selectivity compared to α-PVP.

Guide the design of novel analogs with desired pharmacological profiles.

By combining empirical data from synthesized analogs with the insights from computational studies, a comprehensive understanding of the SAR of DL-4662 can be achieved, paving the way for the rational design of new molecules with tailored activities at monoamine transporters.

Analytical and Forensic Research Methodologies for Dl 4662 Hydrochloride

Development of Advanced Chromatographic Techniques for Detection and Quantification

Chromatographic techniques form the cornerstone of analytical strategies for DL-4662, offering high-resolution separation and sensitive detection. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most prominently used methods, each providing distinct advantages for the analysis of this compound. researchgate.net Capillary electrophoresis (CE) has also emerged as a powerful tool, particularly for chiral separations. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a widely applied technique for the identification of DL-4662. researchgate.net This method combines the separation capabilities of gas chromatography with the specific detection and structural elucidation power of mass spectrometry. For the analysis of DL-4662, a sample is typically dissolved in a suitable solvent and injected into the GC system, where it is vaporized. The gaseous analytes are then separated based on their boiling points and interactions with the stationary phase of the chromatographic column. ekb.eg Following separation, the molecules enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification.

Research has demonstrated the successful identification of DL-4662 in powder samples using GC-MS. researchgate.net The mass spectrum of DL-4662 exhibits characteristic fragment ions that allow for its differentiation from other related cathinone (B1664624) derivatives. The availability of spectral libraries is crucial for the rapid identification of new psychoactive substances like DL-4662 in routine forensic casework. ekb.eg

Parameter Value/Condition
Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Application Identification of DL-4662 in seized samples
Ionization Electron Ionization (EI)
Key Finding Provides a unique mass spectrum for unambiguous identification.

High-Performance Liquid Chromatography (HPLC) Methods

High-performance liquid chromatography (HPLC) is another indispensable tool for the analysis of DL-4662, particularly for samples that may be thermally labile or not sufficiently volatile for GC analysis. researchgate.netnih.gov HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. nih.gov The choice of the stationary phase, mobile phase composition, and detector are critical for achieving optimal separation and sensitivity.

For the detection of DL-4662, reversed-phase HPLC (RP-HPLC) is a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. Detection is often achieved using a diode-array detector (DAD) or a mass spectrometer (LC-MS). The use of HPLC with UV detection has been successfully applied to the analysis of DL-4662, demonstrating its utility for the quantification of this compound. researchgate.net

Parameter Value/Condition
Technique High-Performance Liquid Chromatography (HPLC)
Mode Reversed-Phase (RP)
Detector UV Detector
Application Quantification and separation of DL-4662.

Capillary Electrophoresis (CE) Techniques

Capillary electrophoresis (CE) represents a powerful alternative and complementary technique to chromatographic methods for the analysis of DL-4662. researchgate.net CE separates ions based on their electrophoretic mobility in an electric field. This technique offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. While chromatographic methods are predominant, CE is considered an ideal technique for achieving chiral separations. researchgate.net The application of CE to the analysis of DL-4662 highlights the continuous search for more efficient and effective analytical methodologies in forensic science.

Enantiomeric Separation and Analysis Methodologies for Research Purposes

DL-4662 is a chiral compound, meaning it exists as two enantiomers that are non-superimposable mirror images of each other. As is common with many recreational drugs, DL-4662 is often sold as a racemate, which is a 1:1 mixture of both enantiomers. researchgate.net The separation and analysis of these enantiomers are important as they may exhibit different pharmacological and toxicological profiles. Both chromatographic and electrophoretic techniques have been successfully employed for the enantioseparation of DL-4662. researchgate.net

Chiral Stationary Phases (CSPs) in Chromatography

The most common approach for the chiral separation of compounds like DL-4662 is the use of chiral stationary phases (CSPs) in both GC and HPLC. researchgate.net CSPs are chromatographic packing materials that are themselves chiral. The enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and, consequently, their separation.

In the context of DL-4662 analysis, both GC and HPLC methods employing CSPs have been developed to resolve the racemic mixture. researchgate.net These methods have confirmed that DL-4662 is typically traded as a racemate. researchgate.net The choice of the specific CSP is critical and depends on the chemical structure of the analyte.

Technique Chiral Selector Outcome
Chiral GC-MSChiral Stationary PhaseSeparation of DL-4662 enantiomers.
Chiral HPLC-UVChiral Stationary PhaseResolution of the racemic mixture of DL-4662.

Indirect Chiral Separation Approaches

While direct separation on chiral stationary phases is a primary method, indirect chiral separation approaches can also be utilized. This methodology involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a non-chiral (achiral) chromatographic column. Although not explicitly detailed for DL-4662 in the provided context, this remains a viable, albeit more complex, alternative for enantiomeric resolution in forensic and chemical analysis.

Applications in Forensic Chemistry and Designer Drug Research

The emergence of novel psychoactive substances (NPS), often termed "designer drugs," presents an ongoing challenge for forensic chemistry and law enforcement agencies. These substances are frequently synthesized to mimic the effects of controlled drugs while circumventing existing legislation. wikipedia.orgsmw.ch 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one, commonly known as DL-4662, is a cathinone derivative that has been identified in this class of compounds. researchgate.netmedchemexpress.com As a result, significant research has been directed towards developing robust analytical and forensic methodologies for its unambiguous identification and characterization in seized materials. researchgate.netresearchgate.net This product is intended specifically for research and forensic applications. bertin-bioreagent.comcaymanchem.com

DL-4662's structural similarity to other substituted cathinones, such as pentedrone (B609907) and α-pyrrolidinopentiophenone, necessitates precise analytical techniques to differentiate it from other controlled substances. caymanchem.com Research into this compound became necessary after it was found to be available for purchase through online vendors, often marketed as "bath salts" and labeled "not for human consumption". researchgate.net

Detailed forensic investigations have employed a suite of advanced analytical methods to establish a comprehensive chemical profile for DL-4662. These methodologies are crucial for identifying the substance in forensic casework and for tracking the prevalence of new designer drugs. The primary goals of this research include identity confirmation and determining if the substance is sold in a pure form or as a racemic mixture, as chirality can significantly impact pharmacological effects. researchgate.net

Below are key identifiers for DL-4662 (hydrochloride):

IdentifierData
Formal Name 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one, monohydrochloride
Molecular Formula C₁₅H₂₃NO₃ • HCl
Formula Weight 301.8
Purity ≥98%
Formulation A crystalline solid

Forensic research has successfully applied several instrumental techniques to characterize DL-4662. These methods provide complementary information, allowing for a conclusive identification. Techniques such as gas chromatography coupled with mass spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy have been central to these efforts. researchgate.netresearchgate.net Furthermore, chiral chromatography has been essential in determining the enantiomeric composition of samples sold online. researchgate.net

A summary of the analytical methodologies and key research findings is presented below:

Analytical TechniqueKey Research Findings
Gas Chromatography-Mass Spectrometry (GC-MS) Used for the initial identity confirmation of the compound. researchgate.net Research utilized GC-MS with both electronic and chemical ionization to determine the analytical characteristics of DL-4662 for forensic examinations. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Employed to confirm the chemical structure of DL-4662. researchgate.net 1H NMR and 13C NMR spectroscopy were used to obtain a detailed analytical profile for identification purposes in forensic expertise. researchgate.net
Infrared (IR) Spectroscopy The IR spectrum of DL-4662 was studied to provide characteristic absorption bands for identification. researchgate.net Strong absorption bands for aliphatic C-H stretching were observed, along with characteristic bands for C=C aromatic stretching. researchgate.net
High-Performance Liquid Chromatography (HPLC) Chiral HPLC methods were developed and applied to perform enantioseparation. researchgate.net This analysis proved that samples of DL-4662 sold online were traded as a racemic mixture (a 1:1 mixture of both enantiomers). researchgate.net

The application of these diverse analytical strategies is fundamental to the work of forensic laboratories. The data gathered from techniques like GC-MS, NMR, and IR spectroscopy provide the necessary evidence to identify DL-4662 in seized samples conclusively. researchgate.net The use of chiral separation methods further enhances the forensic characterization of the substance, which is a critical aspect of designer drug analysis, as different enantiomers can have varied physiological effects. researchgate.net This body of research provides a vital analytical framework for forensic scientists to identify and differentiate DL-4662 from a constantly evolving landscape of new psychoactive substances. researchgate.netresearchgate.net

Future Directions and Conceptual Research Avenues for Dl 4662 Hydrochloride

Exploration of Undiscovered Molecular Targets and Off-Target Interactions in Preclinical Systems

DL-4662 is a 3,4-dimethoxy derivative of pentedrone (B609907), which is known to act as a norepinephrine-dopamine reuptake inhibitor (NDRI). It is therefore highly probable that the primary molecular targets of DL-4662 are the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). However, the full spectrum of its interactions with the central nervous system is likely to be more complex. Future preclinical research should aim to elucidate both its primary and secondary targets.

A comprehensive receptor binding and functional assay panel would be essential to screen for interactions with a wide array of G-protein coupled receptors (GPCRs), ion channels, and other transporters. Of particular interest would be the serotonin (B10506) transporter (SERT) and various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C), as some synthetic cathinones exhibit activity at these sites, which can significantly modulate their psychoactive effects. For instance, while pentedrone has a high selectivity for DAT over SERT, even minor affinities for serotonergic targets could have significant behavioral implications.

Furthermore, investigation into potential off-target interactions is crucial for understanding the compound's full pharmacological profile. This could include enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO), or other receptors that are not typically associated with psychostimulants, like sigma receptors or trace amine-associated receptors (TAARs). The chiral nature of DL-4662, which is typically sold as a racemate, necessitates that these binding and functional assays be performed on the individual enantiomers, as they may exhibit different potencies and selectivities for various targets.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Research

To gain a systems-level understanding of the cellular and physiological changes induced by DL-4662, the integration of "omics" technologies is a promising research avenue. These approaches can provide an unbiased and comprehensive view of the molecular perturbations caused by the compound.

Proteomics: Quantitative proteomics could be employed to analyze changes in protein expression in key brain regions, such as the striatum and prefrontal cortex, following exposure to DL-4662 in animal models. This could reveal alterations in signaling pathways, synaptic plasticity, and cellular stress responses that are not apparent from receptor binding studies alone. For example, changes in the expression of proteins involved in dopamine signaling, neuroinflammation, or oxidative stress could provide valuable insights into the compound's mechanism of action and potential for neurotoxicity.

Metabolomics: Untargeted metabolomics of biological samples (e.g., brain tissue, plasma, urine) can identify the metabolic footprint of DL-4662 exposure. This would not only help in identifying the compound's metabolites, which is crucial for forensic analysis, but also reveal disruptions in endogenous metabolic pathways. For example, alterations in energy metabolism, amino acid pathways, or lipid metabolism in the brain could be indicative of neurotoxic effects. Metabolomics can also aid in predicting the pharmacological profile of new psychoactive substances by comparing their metabolic signatures to those of well-characterized drugs.

Development of Advanced In Vitro Human-Relevant Systems for Mechanistic Studies (e.g., Organ-on-a-Chip)

Traditional cell culture and animal models, while valuable, have limitations in predicting human-specific effects. The development and use of advanced in vitro human-relevant systems can provide more accurate and mechanistic data on the effects of DL-4662.

Organ-on-a-Chip: Microfluidic "organ-on-a-chip" technology allows for the creation of three-dimensional microenvironments that mimic the structure and function of human organs. A "brain-on-a-chip" model, incorporating human neurons, astrocytes, and microglia, could be used to study the effects of DL-4662 on neuronal firing, synaptic activity, and neuroinflammation in a human-specific context. Furthermore, linking a "blood-brain barrier-on-a-chip" to a "brain-on-a-chip" could provide insights into the compound's ability to cross this critical barrier and its subsequent effects on neural tissue.

3D Neural Cultures: Human induced pluripotent stem cells (iPSCs) can be differentiated into various neural cell types and cultured as 3D neurospheres or brain organoids. These models can recapitulate aspects of human brain development and organization, making them valuable tools for assessing the neurodevelopmental toxicity and neurotoxicity of compounds like DL-4662. Electrophysiological recordings from these 3D cultures can provide functional readouts of neuronal network activity following exposure to the compound.

Comparative Pharmacological Profiling with Emerging Synthetic Cathinones

The synthetic cathinone (B1664624) landscape is rapidly evolving, with new derivatives appearing frequently. A comparative pharmacological profiling of DL-4662 with other emerging synthetic cathinones is essential for understanding its relative potency, mechanism of action, and potential for abuse.

This profiling should include in vitro assays to compare binding affinities and functional activities at monoamine transporters and key receptors. Structure-activity relationship (SAR) studies can help to elucidate how the specific structural features of DL-4662, such as the 3,4-dimethoxy substitutions on the phenyl ring and the N-ethyl group, influence its pharmacological profile compared to other cathinones. For example, the presence of a pyrrolidine (B122466) ring in some cathinones (e.g., α-PVP) tends to confer potent transporter inhibition, while ring substitutions can modulate the selectivity for DAT versus SERT.

In vivo studies in animal models should compare the psychostimulant, reinforcing, and rewarding effects of DL-4662 to those of other synthetic cathinones. This could involve locomotor activity assays, self-administration studies, and conditioned place preference tests.

Below is a hypothetical comparative data table based on known structure-activity relationships of synthetic cathinones, illustrating how DL-4662 might compare to other compounds.

CompoundPrimary MechanismDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT Ratio
PentedroneNDRI50-10030-70>1000>10
DL-4662 (predicted)NDRI70-15040-90>1500>10
MephedroneMonoamine Releaser100-20050-100200-400~0.5
α-PVPNDRI10-305-20>2000>100

Role of DL-4662 (hydrochloride) in Advancing Neuropharmacological Research Tools

Novel psychoactive substances, despite their potential for harm, can also serve as valuable research tools to probe the complexities of the nervous system. DL-4662, with its predicted activity as a relatively selective NDRI, could be used to investigate the roles of dopamine and norepinephrine in various neural circuits and behaviors.

Its unique chemical structure may confer a distinct kinetic profile at DAT and NET compared to established research compounds like methylphenidate or cocaine. This could make it a useful tool for studying the conformational changes of these transporters and the mechanisms of neurotransmitter reuptake.

Furthermore, if DL-4662 is found to have novel off-target effects, it could be used to explore the functions of these less-studied targets. The development of radiolabeled versions of DL-4662 could also enable its use in positron emission tomography (PET) imaging studies to map the distribution of its binding sites in the brain.

Methodological Innovations for DL-4662 (hydrochloride) Research in Controlled Laboratory Settings

The study of DL-4662 and other NPS requires innovative methodologies to keep pace with their rapid emergence and to ensure safe and controlled laboratory research.

High-Throughput Screening: The development of high-throughput screening (HTS) platforms using in vitro models, such as iPSC-derived neurons or organ-on-a-chip systems, can accelerate the initial hazard characterization of new compounds like DL-4662. These platforms can rapidly assess cytotoxicity, effects on neuronal activity, and other key parameters.

Advanced Analytical Techniques: The lack of well-characterized metabolic profiles for many NPS poses a challenge for their detection. The use of high-resolution mass spectrometry (HRMS) coupled with advanced data analysis techniques, such as molecular networking, can help to identify the metabolites of DL-4662 in biological samples without the need for reference standards.

Computational Modeling: In silico approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be used to predict the molecular targets and potential toxicity of DL-4662. These computational tools can help to prioritize compounds for further in vitro and in vivo testing and to guide the synthesis of related compounds for SAR studies.

By pursuing these future research directions, the scientific community can gain a more comprehensive understanding of the pharmacology and toxicology of DL-4662 (hydrochloride). This knowledge is not only crucial for informing public health and policy but also has the potential to advance our fundamental understanding of neuropharmacology.

Q & A

Q. What analytical methods are recommended for quantifying DL-4662 (hydrochloride) in research samples?

To quantify DL-4662, validated HPLC and mass spectrometry (MS) methods are critical. For HPLC, parameters include a C18 column, optimized mobile phase (e.g., phosphate buffer-methanol mixtures), and UV detection at wavelengths specific to DL-4662’s absorption profile. Calibration curves should demonstrate linearity (e.g., 1–10 μg/mL) with high correlation coefficients (r>0.999r > 0.999), while recovery rates (98–102%) and low RSDs (<2%) ensure precision . MS methods require strict mass accuracy (<5 ppm) and retention time (RT) validation using quantitative structure-retention relationship (QSRR) models to minimize RT errors (<2 minutes) .

Q. How can researchers ensure accurate detection of DL-4662 in environmental samples like wastewater?

Prioritize high-resolution mass spectrometry (HRMS) with QSRR-predicted RTs to reduce false positives. Use tandem MS (bbCID MS/MS) to match fragment ions (e.g., m/z 107) against spectral libraries for structural confirmation. Include isotopically labeled internal standards to correct matrix effects in wastewater .

Q. What safety protocols are essential for handling DL-4662 (hydrochloride) in laboratory settings?

Follow OSHA and EC guidelines: use fume hoods or local exhaust ventilation to control airborne exposure, wear NIOSH-approved respirators, chemical-resistant gloves, and lab coats. Ensure eyewash stations and emergency showers are accessible. Store DL-4662 in locked, labeled containers and dispose via approved waste facilities .

Q. How should discrepancies in pharmacokinetic data for DL-4662 be addressed?

Cross-validate methods using orthogonal techniques (e.g., HPLC vs. LC-MS/MS). Assess potential matrix interferences, calibration curve robustness, and inter-lab variability. Replicate studies under standardized conditions to isolate confounding factors .

Advanced Research Questions

Q. What experimental design strategies optimize DL-4662 formulation for controlled release?

Employ factorial design to evaluate variables like polymer concentration, crosslinking agents, and pH. Use response surface methodology (RSM) to model drug release kinetics (e.g., zero-order vs. Higuchi models). Validate with in vitro dissolution testing and in vivo bioavailability studies in burn or transdermal models .

Q. How can mass spectrometry resolve structural ambiguities in DL-4662 derivatives?

HRMS with exact mass measurements (<2.5 mDa error) identifies molecular formulae. Fragmentation patterns (bbCID MS/MS) differentiate isomers; for example, compare diagnostic ions (e.g., m/z 107) to reference spectra. Adduct ion analysis (Na+^+, K+^+) further confirms structural features .

Q. What in vivo models are appropriate for studying DL-4662’s neuropharmacological effects?

Rodent models (e.g., locomotor activity assays, conditioned place preference) evaluate psychostimulant properties typical of synthetic cathinones. Microdialysis can measure dopamine/norepinephrine release in reward pathways. For toxicity, assess neuroinflammatory markers (e.g., GFAP, IL-6) in brain tissue .

Q. What methodologies assess DL-4662’s environmental persistence in aquatic systems?

Conduct biodegradation studies under simulated wastewater conditions, monitoring parent compound depletion via LC-MS/MS. Use QSAR models to predict hydrolysis rates and photodegradation products. Pair with toxicity assays (e.g., Daphnia magna survival) to evaluate ecological risks .

Key Methodological Considerations

  • Analytical Validation : Include system suitability tests (e.g., plate count, tailing factor) for HPLC .
  • Data Contradictions : Reconcile discrepancies by comparing extraction efficiencies (SPE vs. LLE) or ionization suppression in MS .
  • Literature Review : Use EPA TSCA guidelines to filter peer-reviewed studies and exclude non-English/unvetted sources (e.g., ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.